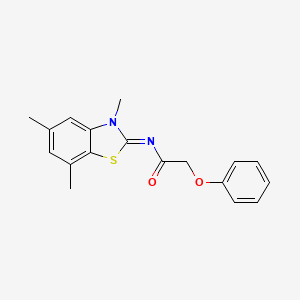

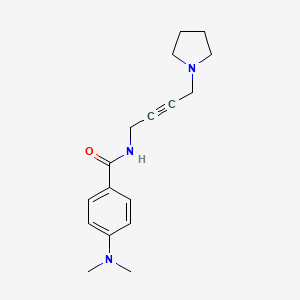

![molecular formula C22H27N3O2S B2490341 7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840469-64-9](/img/structure/B2490341.png)

7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of molecules that have been explored for their biological activities and chemical properties. Its structure suggests potential interactions with biological receptors, given the presence of thiophene and piperidine rings, which are common motifs in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related spirocyclic and thiophene-containing compounds typically involves multi-step processes, starting from simple precursors like bromothiophenes. These processes may include halogen-metal exchange, cyclization, and substitution reactions to introduce various functional groups (Oberdorf et al., 2008). The complexity of the synthesis depends on the desired substituents and the specific biological or chemical properties targeted.

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted through crystallography and computational methods, revealing how different substituents and the spirocyclic nature affect the molecule's conformation and, consequently, its reactivity and interaction with biological targets. The presence of a methoxy group and a thiophene ring likely influences the electron distribution and molecular geometry, impacting the compound's chemical behavior (Kumara et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds containing thiophene units participate in various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the surrounding functional groups. The reactivity can be tailored by modifying the substituents on the thiophene and piperidine rings, enabling the synthesis of compounds with desired chemical properties (Shestopalov et al., 2002).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystal structure, are closely related to their molecular geometry and the nature of their substituents. Compounds with spirocyclic structures often exhibit unique physical characteristics that can influence their solubility and stability, critical factors in their potential application in various fields (Castillo et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are significantly influenced by the compound's structure. The interactions between the thiophene and piperidine rings and other functional groups within the molecule play a crucial role in determining its overall chemical behavior and its potential interactions with biological systems (Mahmoud et al., 2017).

Wissenschaftliche Forschungsanwendungen

Spiropiperidines as Sigma-Receptor Ligands

- Spiropiperidine derivatives, including those similar in structure to the specified compound, have been investigated for their affinity to sigma-1 and sigma-2 receptors. These receptors are relevant in various neuropsychiatric and neurodegenerative disorders. Compounds such as 1'-benzyl-3-methoxy-3,4-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have shown high sigma-1-receptor affinity, suggesting potential application in the treatment of related disorders (Maier & Wünsch, 2002).

Antidepressant Activity

- Spiropiperidine derivatives have demonstrated potent antidepressant-like activity. This is attributed to their ability to prevent tetrabenazine-induced ptosis in mice and potentiate the behavioral effects of 5-hydroxytryptophan in rats. These compounds have also shown low anticholinergic potential, suggesting potential advantages over traditional antidepressants (Ong et al., 1981).

Spiro Derivatives with Antimicrobial and Anti-Inflammatory Activity

- Spiro derivatives of benzoxazines, such as those structurally similar to the specified compound, have been evaluated for antimicrobial, anti-inflammatory, and antioxidant activities. Some of these derivatives have shown high antimicrobial activity against specific pathogens like S. aureus, along with anti-inflammatory effects superior to reference drugs like diclofenac, and significant antioxidant activity (Mandzyuk et al., 2020).

Potential Antipsychotic Activity

- Spiro[indoline-3,4'-piperidine]-2-ones, similar in structure to the specified compound, have been identified as potent, highly selective, well-tolerated, and orally efficacious inhibitors of specific receptors like c-Met/ALK. These properties suggest potential applications in antipsychotic therapies (Li et al., 2013).

Wirkmechanismus

Target of Action

The compound “7-Methoxy-1’-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex molecule that likely interacts with multiple targets. It contains a thiophene nucleus , which is known to interact with a wide range of targets and exhibit diverse therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on the presence of the thiophene nucleus and imidazole ring , it can be inferred that the compound might interact with its targets through a variety of mechanisms. These could include binding to receptors or enzymes, modulating their activity, or interfering with cellular processes. The exact mode of action would depend on the specific target and the cellular context.

Biochemical Pathways

Compounds containing a thiophene nucleus or an imidazole ring are known to interact with a wide range of biochemical pathways. These could include inflammatory pathways, neurotransmitter signaling, cell cycle regulation, and others. The compound could potentially modulate these pathways, leading to downstream effects on cellular function and physiology.

Pharmacokinetics

The presence of the thiophene nucleus and imidazole ring could potentially influence its pharmacokinetic properties. For instance, these moieties could affect the compound’s solubility, stability, and permeability, which in turn could influence its absorption and distribution. The compound’s metabolism and excretion would likely depend on its chemical structure and the specific metabolic enzymes present in the body.

Result of Action

Based on the known activities of compounds containing a thiophene nucleus or an imidazole ring , it could potentially have a wide range of effects. These could include modulation of cellular signaling, alteration of gene expression, inhibition of enzymatic activity, and others. The specific effects would likely depend on the compound’s targets and the cellular context.

Eigenschaften

IUPAC Name |

7-methoxy-1'-propyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-3-11-24-12-9-22(10-13-24)25-18(15-17(23-25)20-8-5-14-28-20)16-6-4-7-19(26-2)21(16)27-22/h4-8,14,18H,3,9-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVALAEWTXRWALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

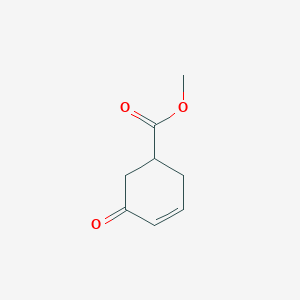

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

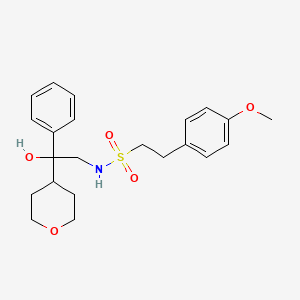

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

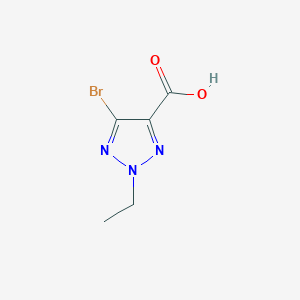

![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)